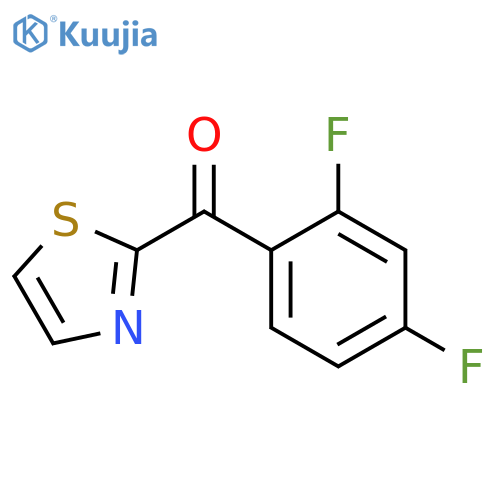Cas no 1443345-59-2 ((2,4-difluorophenyl)-(1,3-thiazol-2-yl)methanone)

1443345-59-2 structure
商品名:(2,4-difluorophenyl)-(1,3-thiazol-2-yl)methanone
CAS番号:1443345-59-2
MF:C10H5F2NOS
メガワット:225.214607954025
MDL:MFCD22373474
CID:5190079
(2,4-difluorophenyl)-(1,3-thiazol-2-yl)methanone 化学的及び物理的性質
名前と識別子
-
- (2,4-difluorophenyl)-(1,3-thiazol-2-yl)methanone
-
- MDL: MFCD22373474
- インチ: 1S/C10H5F2NOS/c11-6-1-2-7(8(12)5-6)9(14)10-13-3-4-15-10/h1-5H
- InChIKey: VMMVNQLBJGXXDC-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC=C(F)C=C1F)(C1=NC=CS1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
(2,4-difluorophenyl)-(1,3-thiazol-2-yl)methanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB433235-1 g |
2-(2,4-Difluorobenzoyl)thiazole |
1443345-59-2 | 1g |
€619.00 | 2023-07-18 | ||
| abcr | AB433235-5g |
2-(2,4-Difluorobenzoyl)thiazole |
1443345-59-2 | 5g |
€1439.00 | 2023-09-04 | ||
| Chemenu | CM505085-1g |
(2,4-Difluorophenyl)(thiazol-2-yl)methanone |
1443345-59-2 | 97% | 1g |
$521 | 2023-03-10 | |
| abcr | AB433235-5 g |
2-(2,4-Difluorobenzoyl)thiazole |
1443345-59-2 | 5g |
€1,439.00 | 2023-07-18 | ||
| Fluorochem | 393014-5g |
2-(2,4-Difluorobenzoyl)thiazole |
1443345-59-2 | 97.0% | 5g |
£1339.00 | 2023-04-30 | |
| Fluorochem | 393014-1g |
2-(2,4-Difluorobenzoyl)thiazole |
1443345-59-2 | 97.0% | 1g |
£552.00 | 2023-04-30 | |
| abcr | AB433235-1g |
2-(2,4-Difluorobenzoyl)thiazole; . |
1443345-59-2 | 1g |
€1621.70 | 2025-02-17 | ||
| Ambeed | A341910-1g |
(2,4-Difluorophenyl)(thiazol-2-yl)methanone |
1443345-59-2 | 97% | 1g |
$532.0 | 2024-04-23 |
(2,4-difluorophenyl)-(1,3-thiazol-2-yl)methanone 関連文献
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
-
Long Chen,Lingyu Zang,Luhua Chen,Jinchao Wu,Chengming Jiang,Jinhui Song CrystEngComm, 2021,23, 5337-5344
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
-
Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
1443345-59-2 ((2,4-difluorophenyl)-(1,3-thiazol-2-yl)methanone) 関連製品
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1443345-59-2)(2,4-difluorophenyl)-(1,3-thiazol-2-yl)methanone

清らかである:99%
はかる:1g
価格 ($):479.0